Arylnaphthalene vs. Dibenzocyclooctadiene Core: Scaffold-Class Differentiation with Functional Consequence
Kadsuralignan H is an arylnaphthalene lignan, the second ever isolated from the Kadsura genus, in contrast to the dominant dibenzocyclooctadiene lignans (e.g., kadsuralignans I, J, K) [1]. Among the four co-isolated lignans, only kadsuralignan H (arylnaphthalene) and kadsuralignan J (dibenzocyclooctadiene) inhibited LPS/IFN-γ-induced NO production in RAW264.7 cells; kadsuralignans I and K were inactive, demonstrating that scaffold type directly dictates biological activity within the same plant extract [1]. This scaffold-dependence means that a dibenzocyclooctadiene lignan cannot be assumed to replicate the biological profile of an arylnaphthalene lignan.
| Evidence Dimension | Scaffold class vs. NO inhibitory activity (RAW264.7 macrophages) |
|---|---|
| Target Compound Data | Arylnaphthalene lignan; NO inhibition positive |
| Comparator Or Baseline | Kadsuralignans I & K (dibenzocyclooctadiene): NO inhibition negative; Kadsuralignan J (dibenzocyclooctadiene): NO inhibition positive |
| Quantified Difference | Qualitative: only 2 of 4 co-isolated lignans active; scaffold type predicts activity |
| Conditions | RAW264.7 cells stimulated with LPS (100 ng/mL) + recombinant mouse IFN-γ (0.33 ng/mL); Griess assay for nitrite quantification |
Why This Matters
For researchers building lignan-focused libraries or studying scaffold–activity relationships, kadsuralignan H provides a validated arylnaphthalene probe that cannot be replaced by the more abundant dibenzocyclooctadiene analogs.
- [1] Li, H., Wang, L., Yang, Z., & Kitanaka, S. (2007). Kadsuralignans H−K from Kadsura coccinea and Their Nitric Oxide Production Inhibitory Effects. Journal of Natural Products, 70(12), 1999–2002. https://doi.org/10.1021/np070269x View Source
